

# Application Notes and Protocols: DU-145 Co-culture Models

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## Compound of Interest

Compound Name: DU-14

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing and analyzing co-culture models involving the human prostate cancer cell line **DU-145**. These models are invaluable tools for studying tumor-stromal interactions, evaluating therapeutic efficacy, and elucidating mechanisms of cancer progression and metastasis.

## Co-culture of DU-145 with Cancer-Associated Fibroblasts (CAFs)

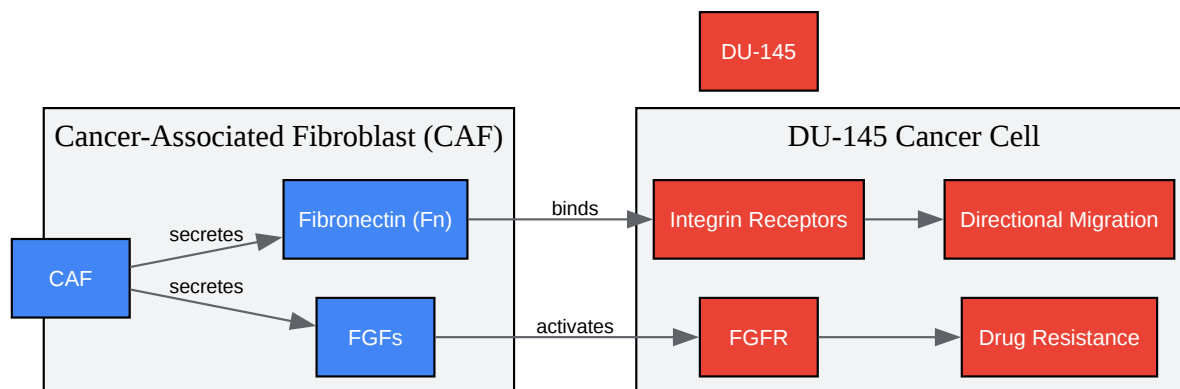
The interaction between cancer cells and cancer-associated fibroblasts (CAFs) within the tumor microenvironment is critical for tumor growth, invasion, and drug resistance. Co-culture models of **DU-145** cells with CAFs allow for the investigation of these complex interactions.

## Quantitative Data Summary

Parameter	DU-145 Monoculture	DU-145 + NF Co-culture	DU-145 + CAF Co-culture	Reference
Spheroid Concentration (spheroids/mL)	2,927	3,100	5,399	<a href="#">[1]</a> <a href="#">[2]</a>
Spheroid Size Range (µm)	50-300	Not Specified	50-300	<a href="#">[1]</a> <a href="#">[2]</a>
DU-145 Incorporation in Spheroids	50%	20%	30%	<a href="#">[1]</a> <a href="#">[2]</a>
Migration	Random	Minimal interaction and random migration	Directional migration towards and along CAFs	<a href="#">[3]</a>
Cell Association Index	Low	Low	High	<a href="#">[3]</a>

## Signaling Pathways

Co-culture of **DU-145** cells with CAFs has been shown to involve several key signaling pathways that influence cancer cell behavior. One critical pathway involves fibronectin (Fn) produced by CAFs, which promotes the directional migration of **DU-145** cells.[\[3\]](#) Another important axis is the FGFR signaling pathway, where CAFs can confer resistance to FGFR inhibitors.



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**Caption:** DU-145 and CAF signaling interactions.

## Experimental Protocols

This protocol is adapted from studies investigating the formation of **DU-145** spheroids with fibroblasts.[1][2]

Materials:

- **DU-145** prostate cancer cells
- Cancer-Associated Fibroblasts (CAFs) or Normal Fibroblasts (NFs)
- Appropriate cell culture medium (e.g., DMEM with 10% FBS)
- PDMS-coated plates or AggreWell™800 plates
- CellTracker™ Green and Red dyes (for visualization)

Procedure:

- Label **DU-145** cells with CellTracker™ Red and fibroblasts (CAFs or NFs) with CellTracker™ Green according to the manufacturer's instructions.
- Harvest and resuspend cells in culture medium.

- Mix **DU-145** cells and fibroblasts at a 1:1 ratio.
- Seed the cell mixture onto PDMS-coated plates or into AggreWell™800 plates.
- Incubate for 16-24 hours to allow for stable spheroid formation.[\[2\]](#)
- Monitor spheroid development, size, and concentration over time using brightfield and fluorescence microscopy.

This protocol is based on the methodology used to assess directional migration.[\[3\]](#)

#### Materials:

- Microfluidic device with side-by-side chambers
- **DU-145** cells labeled with CellTracker™ Red
- CAFs or NFs labeled with CellTracker™ Green
- Culture medium

#### Procedure:

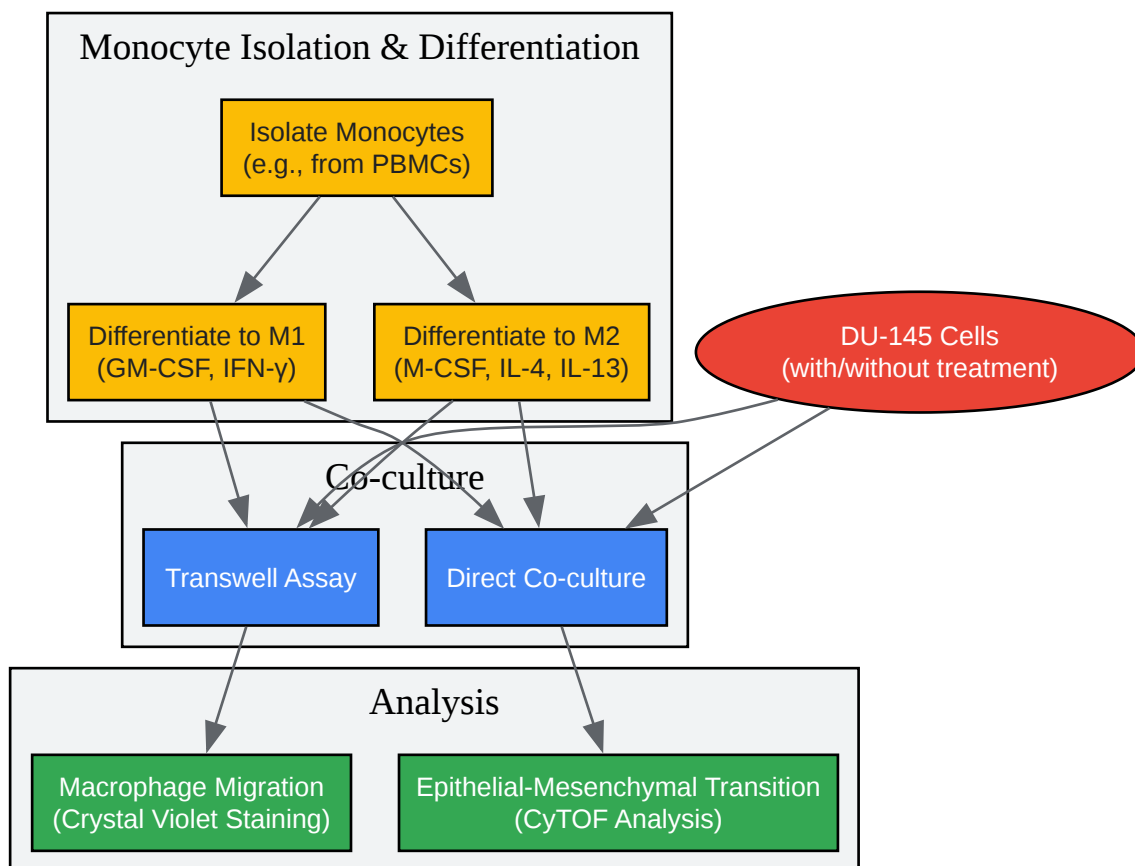
- Prepare labeled **DU-145** and fibroblast cell suspensions.
- Load the **DU-145** cell suspension into one chamber and the fibroblast suspension into the adjacent chamber of the microfluidic device.
- Allow cells to adhere and interact.
- Perform time-lapse microscopy for 24 hours to track the migration of **DU-145** cells relative to the fibroblasts.
- Analyze cell tracks to determine migration speed and directionality.

## Co-culture of DU-145 with Macrophages

Investigating the interplay between **DU-145** prostate cancer cells and macrophages is crucial for understanding the inflammatory tumor microenvironment and its role in tumor progression

and immune evasion.

## Experimental Workflow



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**Caption:** Workflow for **DU-145** and macrophage co-culture.

## Experimental Protocols

This protocol allows for the study of paracrine signaling effects of **DU-145** cells on macrophage migration.[4]

Materials:

- Transwell inserts (e.g., 8 µm pore size)
- 24-well plates

- Differentiated M1 or M2 macrophages
- **DU-145** cells
- Culture medium
- Crystal violet stain

#### Procedure:

- Seed **DU-145** cells in the lower chamber of a 24-well plate and culture until they adhere. Treat **DU-145** cells with compounds of interest if applicable.
- Seed differentiated M1 or M2 macrophages in the upper compartment of the transwell insert in serum-free medium.
- Place the transwell insert into the well containing the **DU-145** cells.
- Incubate for 48 hours to allow for macrophage migration.
- Remove non-migrated cells from the top of the insert with a cotton swab.
- Fix and stain the migrated cells on the bottom of the insert with crystal violet.
- Count the migrated cells using a microscope and imaging software like ImageJ.

This protocol is for studying changes in **DU-145** cells, such as epithelial-mesenchymal transition (EMT), upon direct contact with macrophages.[\[5\]](#)

#### Materials:

- GFP-labeled **DU-145** cells
- Differentiated macrophages (e.g., from U937 cells)
- Culture plates
- Antibodies for CyTOF (Cytometry by Time-of-Flight) analysis targeting epithelial and mesenchymal markers.

#### Procedure:

- Culture GFP-labeled **DU-145** cells.
- Differentiate macrophages according to standard protocols.
- Add the differentiated macrophages to the **DU-145** cell culture.
- Co-culture for a desired period (e.g., 24-48 hours).
- Harvest the cells and prepare for CyTOF analysis.
- Use the GFP signal to distinguish **DU-145** cells from macrophages during analysis.
- Analyze the expression of epithelial and mesenchymal markers on the **DU-145** cell population to assess EMT.

## Co-culture of DU-145 with Osteoblasts

To model the interactions that occur during prostate cancer bone metastasis, **DU-145** cells can be co-cultured with osteoblasts.

## Experimental Model

A three-dimensional model using a type III collagen matrix can be used to simulate the barrier between the tumor and bone cells.[6]

#### Model Description:

- A type III collagen matrix acts as a barrier.
- **DU-145** cells are cultured on one side of the collagen barrier.
- Human fetal osteoblasts (hFob) are cultured on the other side.
- This setup allows for the evaluation of cancer cell invasion and the influence of the matrix on prostate cancer-bone cell interactions.

## Protocol for 3D Collagen Matrix Co-culture

Materials:

- **DU-145** cells
- Human fetal osteoblasts (hFob)
- Type III collagen solution
- Culture inserts or chambers to create a barrier model
- Appropriate culture medium

Procedure:

- Prepare a type III collagen gel according to the manufacturer's instructions to form a barrier within a culture dish or insert.
- Seed **DU-145** cells on one side of the collagen barrier.
- Seed hFob cells on the opposite side of the barrier.
- Culture the model, allowing for interaction and potential invasion across the collagen matrix.
- Monitor the culture for changes in cell morphology, collagen matrix degradation (indicative of protease activity by **DU-145** cells), and osteoblast differentiation (e.g., by measuring alkaline phosphatase activity).[6]

## Co-culture of DU-145 with Endothelial Cells

To study the process of angiogenesis and the interaction of cancer cells with blood vessels, **DU-145** cells can be co-cultured with endothelial cells.

## Experimental Approaches

- Conditioned Media Experiments: Culture **DU-145** cells and collect the conditioned medium. Apply this medium to endothelial cell cultures to study the effects of secreted factors on endothelial cell proliferation, migration, and tube formation.[7]



- 3D Triculture Models: More complex models can be established by encapsulating **DU-145** cells, endothelial cells (e.g., bone marrow endothelial cells), and stromal cells (e.g., HS27a) within a hydrogel. This allows for the study of cell-cell interactions in a more physiologically relevant 3D environment.[7]

## Protocol for Conditioned Media Experiment

### Materials:

- **DU-145** cells
- Endothelial cells (e.g., HUVECs)
- Culture medium
- Plates for cell culture
- Centrifuge and filters for media conditioning

### Procedure:

- Culture **DU-145** cells to about 80-90% confluency.
- Replace the medium with fresh, low-serum medium and culture for another 24-48 hours.
- Collect the conditioned medium and centrifuge to remove cell debris. Filter sterilize the medium.
- Culture endothelial cells and treat them with a mixture of fresh medium and the **DU-145** conditioned medium (e.g., a 1:1 ratio).[7]
- As a control, use medium conditioned by the endothelial cells themselves or fresh medium.
- Analyze the endothelial cells for changes in proliferation, migration, or tube formation using appropriate assays.

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